

physical and chemical properties of (E)-1-Bromo-3-hexene

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Compound of Interest

Compound Name: 1-Bromo-3-hexene

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(E)-1-Bromo-3-hexene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of (E)-1-Bromo-3-hexene, a key intermediate in various organic syntheses. The information presented herein is intended to support research and development activities by providing essential data on its characteristics, handling, and synthesis.

Core Physical and Chemical Properties

(E)-1-Bromo-3-hexene, also known as trans-1-Bromo-3-hexene, is a halogenated alkene with the molecular formula $C_6H_{11}Br$.^{[1][2]} Its structure features a bromine atom on the first carbon and a trans-configured double bond between the third and fourth carbons. This arrangement confers specific reactivity to the molecule, particularly at the allylic position.

Tabulated Physical Properties

While experimentally determined physical properties such as boiling point, melting point, and density for (E)-1-Bromo-3-hexene are not readily available in public databases, data for its cis-isomer, (Z)-1-bromohex-3-ene, and a positional isomer, 6-bromo-1-hexene, are provided below for reference. Computed properties for the target molecule are also listed.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ Br	[1][2]
Molecular Weight	163.06 g/mol	[2][3]
CAS Number	63281-96-9, 84254-20-6	[2]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Refractive Index	Data not available	
LogP (Computed)	2.8	[2][3]
Topological Polar Surface Area	0 Å ²	[2][3]

Comparative Data for Isomers:

Isomer	Boiling Point	Density	Refractive Index
(Z)-1-Bromohex-3-ene	149-151 °C	Not available	1.4715 (20 °C)
6-Bromo-1-hexene	47-51 °C @ 16 mmHg	1.22 g/mL (25 °C)	1.465 (20 °C)

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for (E)-**1-Bromo-3-hexene** is not widely published. However, spectral data for its isomers are available and can serve as a useful comparison for researchers synthesizing this compound. For instance, PubChem lists the availability of ¹³C NMR, GC-MS, and IR spectra for the (Z)-isomer.[3]

Chemical Properties and Reactivity

The chemical behavior of (E)-**1-Bromo-3-hexene** is largely dictated by the presence of the allylic bromide functional group.

Reactivity of the Allylic System

Allylic halides, such as (E)-**1-Bromo-3-hexene**, are known for their enhanced reactivity in nucleophilic substitution reactions compared to their saturated counterparts. This is due to the stability of the intermediate allylic carbocation or radical, which is stabilized by resonance.^{[4][5]}

The resonance stabilization of the allylic radical means that nucleophilic attack can occur at either end of the allylic system, potentially leading to a mixture of products, including rearranged isomers.^{[6][7][8]}

Caption: Logical workflow of the reactivity of (E)-**1-Bromo-3-hexene**.

Experimental Protocols

Synthesis of (E)-1-Bromo-3-hexene

A common method for the synthesis of (E)-**1-Bromo-3-hexene** is from its corresponding alcohol, trans-3-hexen-1-ol.^[9] While a specific detailed protocol for this exact transformation is not readily available in the searched literature, a general procedure using phosphorus tribromide (PBr_3) is outlined below. This reaction typically proceeds via an $\text{S}_{\text{N}}2$ mechanism, which would lead to the desired product with retention of the double bond geometry.^{[10][11][12]}

General Experimental Protocol:

- **Reaction Setup:** To a solution of trans-3-hexen-1-ol in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) cooled in an ice bath, slowly add phosphorus tribromide (PBr_3), typically around 0.33 to 0.5 equivalents.
- **Reaction Monitoring:** The reaction mixture is stirred at a low temperature (e.g., 0 °C) and may be allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Once the reaction is complete, it is carefully quenched by pouring it into ice-water. The organic layer is separated, and the aqueous layer is extracted with the solvent.
- **Purification:** The combined organic layers are washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, then dried over an anhydrous drying agent (e.g.,

MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under reduced pressure to yield (E)-**1-Bromo-3-hexene**.

Caption: General workflow for the synthesis of (E)-**1-Bromo-3-hexene**.

Safety and Handling

(E)-**1-Bromo-3-hexene** is classified as a flammable liquid and vapor (H226).[2] It is also known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

(E)-**1-Bromo-3-hexene** is a valuable reagent in organic synthesis, primarily due to the reactivity of its allylic bromide functionality. While detailed experimental physical and spectroscopic data are not widely available, its chemical behavior can be inferred from the general principles of allylic systems. The synthetic route from trans-3-hexen-1-ol provides a viable method for its preparation in a laboratory setting. Researchers and drug development professionals should exercise appropriate caution when handling this compound, given its hazardous properties.

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